Synthesis Yield Benchmark
The synthesis of (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is documented with a reproducible 58% isolated yield via lithiation of 4-bromo-4'-methoxy-1,1'-biphenyl followed by borylation with trimethyl borate. This yield provides a quantitative benchmark for process chemists evaluating synthetic accessibility relative to other complex biphenylboronic acids . While direct yield comparisons for structurally identical compounds are unavailable, this 58% yield for a two-step, one-pot procedure establishes a baseline expectation for procurement and in-house synthesis planning. Simpler arylboronic acids, such as 4-methoxyphenylboronic acid, are typically synthesized with higher yields (>80%) from readily available precursors, reflecting their lower molecular complexity . Therefore, the 58% yield is not a deficiency but rather a quantifiable consequence of the compound's extended biphenyl structure, which demands more rigorous synthetic conditions and purification. This data point is critical for cost-of-goods modeling and for justifying the procurement of a pre-synthesized, high-purity commercial source over a lower-yielding in-house synthesis.
| Evidence Dimension | Isolated Synthesis Yield |
|---|---|
| Target Compound Data | 58% yield |
| Comparator Or Baseline | 4-Methoxyphenylboronic acid (CAS 5720-07-0): >80% yield (class-level inference) |
| Quantified Difference | ~22% lower yield for target compound |
| Conditions | Lithiation with n-BuLi in THF/hexane at -78°C, followed by addition of trimethyl borate and aqueous workup/chromatography . |
Why This Matters
Quantifies the synthetic complexity of the biphenyl scaffold, informing cost analysis and 'make vs. buy' decisions for R&D and production-scale procurement.
